molecular formula C8H4BrN3O2 B176025 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione CAS No. 107553-79-7

4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione

Cat. No. B176025
M. Wt: 254.04 g/mol
InChI Key: BKFSDIRUAGQKTB-UHFFFAOYSA-N
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Description

“4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione” is a derivative of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), which is an azodicarbonyl compound . PTAD is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been highlighted as a recent synthetic approach . A [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes has been demonstrated, resulting in the formation of unprecedented mesoionic triazolones .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds has been investigated using methods such as single-crystal X-ray diffraction (SCXRD) analysis and Density Functional Theory (DFT) calculations .


Chemical Reactions Analysis

PTAD can be used as an efficient and selective reagent for the oxidation of thiols to disulfides . It can also be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .


Physical And Chemical Properties Analysis

The compound has a molar mass of 175.15 and appears as a red solid . Its melting point is 165-170 °C .

Future Directions

The inclusion of electron-deficient, fluorinated PTAD derivatives for use in the PTAD-tyrosine conjugation will hopefully broaden their applicability within fields such as 19 F-MRI and PET imaging . This suggests potential future directions in the development of new materials involving 1,2,4-triazole systems .

properties

IUPAC Name

4-(4-bromophenyl)-1,2,4-triazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFSDIRUAGQKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)N=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione

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